Diethylcyanamide

描述

属性

IUPAC Name |

diethylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-3-7(4-2)5-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTSQZQUWBFTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210705 | |

| Record name | Cyanamide, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-83-4 | |

| Record name | Diethylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylcyanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylcyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylcyanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PRA9BL2CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylcyanamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of diethylcyanamide (C₅H₁₀N₂). This compound is a valuable reagent in organic synthesis and a precursor for various chemical entities. This document includes tabulated physical and chemical properties, detailed experimental protocols for its synthesis and purification, and workflows for its analysis by common spectroscopic methods. Safety and toxicity information are also discussed to ensure proper handling.

Chemical Structure and Identification

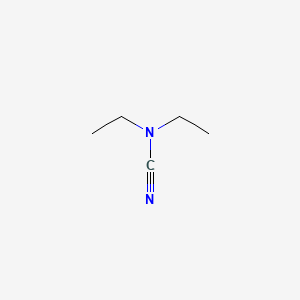

This compound, also known as N,N-diethylcyanamide, is a disubstituted cyanamide (B42294) with two ethyl groups attached to the amino nitrogen.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | N,N-Diethylcyanamide | |

| CAS Number | 617-83-4 | |

| Molecular Formula | C₅H₁₀N₂ | |

| Molecular Weight | 98.15 g/mol | |

| SMILES | CCN(CC)C#N | |

| InChI | 1S/C5H10N2/c1-3-7(4-2)5-6/h3-4H2,1-2H3 | |

| InChIKey | ZZTSQZQUWBFTAT-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Boiling Point | 186-188 °C (at 760 mmHg) | |

| Melting Point | -80.6 °C | [3] |

| Density | 0.846 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.423 | |

| Flash Point | 69 °C (156.2 °F) - closed cup | |

| Enthalpy of Formation (gas) | 63.5 ± 3.1 kJ/mol | [4] |

| Solubility | Soluble in organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the reaction of a secondary amine with a cyanating agent. The von Braun reaction, which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide, also yields disubstituted cyanamides.[5][6] A direct and common laboratory-scale synthesis involves the reaction of diethylamine (B46881) with cyanogen bromide.

Experimental Protocol: Synthesis from Diethylamine and Cyanogen Bromide

This protocol is adapted from general procedures for the synthesis of dialkylcyanamides.[7][8]

Materials:

-

Diethylamine

-

Cyanogen bromide (Caution: Highly toxic)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

Reactant Preparation: Dissolve diethylamine (1.0 equivalent) in anhydrous diethyl ether and add it to the reaction flask. Cool the flask in an ice bath.

-

Addition of Cyanogen Bromide: Dissolve cyanogen bromide (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the cyanogen bromide solution dropwise to the stirred diethylamine solution over 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. A precipitate of diethylamine hydrobromide will form.

-

Work-up: Filter the reaction mixture to remove the diethylamine hydrobromide precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Extraction: Combine the filtrate and the ether washings. Wash the combined organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether by rotary evaporation.

-

Purification: Purify the crude this compound by vacuum distillation.[9][10] Collect the fraction boiling at the appropriate temperature and pressure.

Diagram of Synthesis Workflow:

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration.

Experimental Protocol: IR Sample Preparation (Liquid Film)

-

Place a drop of pure this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

Mount the plates in the IR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Experimental Protocol: NMR Sample Preparation

-

Dissolve a small amount of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra.

-

¹H NMR: Expect a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups.

-

¹³C NMR: Expect signals for the nitrile carbon, the methylene carbons, and the methyl carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and confirm its molecular weight.

Experimental Protocol: GC-MS Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject an appropriate volume of the solution into the GC-MS instrument.

-

The resulting chromatogram will show the retention time of this compound, and the mass spectrum will display its molecular ion peak and fragmentation pattern.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The cyano group can undergo various transformations, and the diethylamino group influences its reactivity. It has been used in the preparation of N,N'-substituted-5,5'-diamino-3,3'-bi-1,2,4-oxadiazoles.[2] It also reacts with lithium diethylamide to yield lithium 1,1,3,3-tetraethylguanidinate.[7]

Toxicology and Safety

This compound is a toxic compound and should be handled with appropriate safety precautions.

Table 3: Toxicity and Safety Information

| Parameter | Information | Reference(s) |

| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment (PPE) | Eyeshields, face shield, gloves, and a suitable respirator are recommended. | |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and away from heat, sparks, and open flames. | [11] |

Acute Toxicity:

Limited specific LD50 data for this compound is readily available. However, for the related compound dimethylcyanamide, it is harmful if inhaled or swallowed and may be harmful if absorbed through the skin.[1] It is classified as acutely toxic (Category 3) for oral, dermal, and inhalation routes.[11]

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its chemical structure, physicochemical properties, a detailed synthesis protocol, analytical methods, and essential safety information. The provided data and protocols are intended to support researchers and professionals in the safe and effective use of this compound in their work. As with any chemical, it is imperative to consult the full Safety Data Sheet (SDS) before handling and to use appropriate personal protective equipment.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. researchgate.net [researchgate.net]

- 3. 617-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. orientjchem.org [orientjchem.org]

- 8. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

- 9. How To [chem.rochester.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

Diethylcyanamide (CAS 617-83-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Diethylcyanamide (CAS 617-83-4), a versatile chemical intermediate. The document covers its chemical and physical properties, spectroscopic data, synthesis, key reactions, and safety information. Detailed experimental protocols for its synthesis and representative applications are provided, along with visualizations of experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1][2] It is an organic compound with the molecular formula C₅H₁₀N₂.[3] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 98.15 g/mol | [3][4][5][6][7] |

| CAS Number | 617-83-4 | [3][4][5][6][7] |

| EINECS Number | 210-532-7 | [3][4][5] |

| Melting Point | -80.6 °C | [3][8][9] |

| Boiling Point | 186-188 °C (lit.) | [1][3][4][5][8] |

| Density | 0.846 g/mL at 25 °C (lit.) | [1][3][4][5][8] |

| Refractive Index (n20/D) | 1.423 (lit.) | [1][3][4][5][8] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [4][5] |

| Vapor Pressure | 0.613 mmHg at 25°C | [3] |

| pKa | -4.27 ± 0.70 (Predicted) | [3] |

| LogP | 0.709 | [10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band in the region of 2100-2260 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration.[4][11]

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[12] Fragmentation patterns can be analyzed to confirm the structure.[12][13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the two ethyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl, methylene, and nitrile carbons.

-

While specific peak data from the searches is limited, typical shifts for similar structures can be inferred.[3][16]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reaction of diethylamine (B46881) with cyanogen (B1215507) bromide.[8][9]

Synthesis of this compound from Diethylamine and Cyanogen Bromide

This protocol is based on the known reactivity of amines with cyanogen bromide.[9]

Reaction: (C₂H₅)₂NH + BrCN → (C₂H₅)₂NCN + HBr

Materials:

-

Diethylamine

-

Cyanogen bromide

-

Anhydrous diethyl ether or a similar aprotic solvent

-

A suitable base (e.g., triethylamine (B128534) or sodium hydroxide) to neutralize the HBr byproduct.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve diethylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0°C.

-

Dissolve an equimolar amount of cyanogen bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyanogen bromide solution dropwise to the stirred diethylamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, add a slight excess of a base (e.g., triethylamine) to neutralize the hydrobromic acid formed during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Filter the reaction mixture to remove the precipitated ammonium (B1175870) salt.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis of this compound Workflow.

Chemical Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis.[3] Its primary applications include its use in the preparation of guanidines and heterocyclic compounds.[1][4]

Preparation of Lithium 1,1,3,3-tetraethylguanidinate

This compound reacts with lithium diethylamide to form lithium 1,1,3,3-tetraethylguanidinate.[1][4]

Reaction: (C₂H₅)₂NCN + LiN(C₂H₅)₂ → Li[(C₂H₅)₂NC(N(C₂H₅)₂)]

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, prepare a solution of lithium diethylamide in hexane (B92381). This can be generated in situ from diethylamine and n-butyllithium.

-

Cool the lithium diethylamide solution to 0°C.

-

Add an equimolar amount of this compound dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

The product, lithium 1,1,3,3-tetraethylguanidinate, will precipitate from the hexane solution.

-

Isolate the solid product by filtration, wash with cold hexane, and dry under vacuum.

Preparation of Lithium 1,1,3,3-tetraethylguanidinate.

Catalytic [2+2+2] Cycloaddition Reactions

This compound can participate in transition metal-catalyzed [2+2+2] cycloaddition reactions, which are powerful methods for the synthesis of substituted pyridines.

Experimental Protocol (General Procedure):

-

In a dried Schlenk tube under an inert atmosphere, combine the transition metal catalyst (e.g., an iron(II) iodide complex with a suitable ligand like dppp) and a reducing agent (e.g., zinc dust) in an anhydrous solvent such as THF.

-

Stir the mixture at room temperature to form the active catalyst.

-

Add the alkyne substrate to the reaction mixture.

-

Add a molar excess of this compound to the mixture.

-

Stir the reaction at room temperature or with gentle heating for 24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel flash column chromatography to isolate the desired substituted pyridine.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.

| Hazard Statement | GHS Classification | Precautionary Statement Codes | Reference(s) |

| H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation), Category 3 | P261, P280, P301 + P310, P302 + P352 + P312, P304 + P340 + P311 | [4][5][13][17] |

| H315: Causes skin irritation. | Skin Irritation, Category 2 | - | [4][5][13][17] |

| H319: Causes serious eye irritation. | Eye Irritation, Category 2 | P305 + P351 + P338 | [4][5][13][17] |

| H335: May cause respiratory irritation. | Specific Target Organ Toxicity — Single Exposure, Category 3 | - | [4][5][17] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5][18]

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors if working outside of a fume hood or with poor ventilation.[5]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[18]

-

Keep container tightly closed.[18]

-

Store in a cool, dry place away from heat, sparks, and open flames.[18]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[18]

Biological Activity and Signaling Pathways

Current literature primarily focuses on the synthetic applications of this compound. Extensive searches did not reveal significant, well-characterized biological activities or direct modulation of specific signaling pathways. Its toxicity suggests a potential for biological interaction, but this has not been a major area of research. The compound's main role in the scientific literature is that of a chemical building block rather than a bioactive agent.

Conclusion

This compound (CAS 617-83-4) is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of guanidines and heterocyclic compounds makes it a relevant molecule for organic chemists and those in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this toxic compound. This guide provides a foundational understanding of this compound to support its safe and effective use in research and development.

References

- 1. This compound | C5H10N2 | CID 12050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 617-83-4 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound [webbook.nist.gov]

- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orientjchem.org [orientjchem.org]

- 10. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www1.udel.edu [www1.udel.edu]

- 12. This compound [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. This compound [webbook.nist.gov]

Synthesis of Diethylcyanamide from Diethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethylcyanamide from diethylamine (B46881). This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. This document details the core synthetic methodology, provides a detailed experimental protocol, and presents key analytical data for the characterization of the final product.

Core Principles: The von Braun Reaction

The primary method for the synthesis of this compound from diethylamine is a variation of the von Braun reaction. This reaction typically involves the N-dealkylation of a tertiary amine using cyanogen (B1215507) bromide (CNBr). However, in the case of a secondary amine like diethylamine, the reaction proceeds as a direct N-cyanation.

The reaction of a secondary amine with cyanogen bromide can be sluggish and may result in low yields due to the formation of the amine hydrobromide as a byproduct. To circumvent this, the reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrobromic acid (HBr) generated in situ.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Diethylamine | C₄H₁₁N | 73.14 | 0.707 | 55.5 |

| Cyanogen Bromide | CBrN | 105.92 | 2.015 | 61.4 |

| Triethylamine | C₆H₁₅N | 101.19 | 0.726 | 89.5 |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀N₂ |

| Molar Mass ( g/mol ) | 98.15 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (°C) | 186-188 |

| Density (g/mL) | 0.846 |

| ¹H NMR (CDCl₃, est.) | δ 3.1 (q, 4H), 1.2 (t, 6H) |

| ¹³C NMR (CDCl₃, est.) | δ 117 (CN), 45 (CH₂), 14 (CH₃) |

| IR (neat, cm⁻¹) | ~2970 (C-H), ~2210 (C≡N) |

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound from diethylamine using cyanogen bromide in the presence of triethylamine as a base.

Materials:

-

Diethylamine

-

Cyanogen bromide (Caution: Highly Toxic)

-

Triethylamine (dried)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

-

Reagent Preparation: Dissolve diethylamine (7.31 g, 0.1 mol) and triethylamine (10.12 g, 0.1 mol) in 100 mL of anhydrous diethyl ether in the reaction flask.

-

Addition of Cyanogen Bromide: Dissolve cyanogen bromide (10.59 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Reaction: Cool the reaction flask in an ice bath. Add the cyanogen bromide solution dropwise to the stirred diethylamine solution over a period of 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 12-18 hours. The formation of a white precipitate (triethylammonium bromide) will be observed.

-

Workup: Filter the reaction mixture to remove the triethylammonium (B8662869) bromide precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 80-82 °C at 20 mmHg. The expected yield is in the range of 70-85%.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

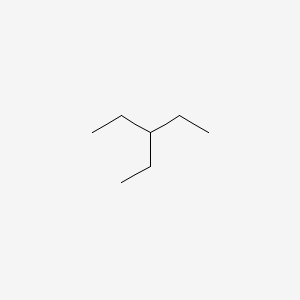

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

An In-depth Technical Guide to the Physical Properties of N,N-Diethylcyanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N,N-Diethylcyanamide. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in a structured table for ease of reference. Detailed experimental protocols for determining these properties are also provided, alongside logical workflow diagrams created using Graphviz (DOT language).

Core Physical Properties

N,N-Diethylcyanamide is a colorless liquid with a faint, sweetish odor.[1] It is an important intermediate in organic synthesis. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference Temperature | Notes |

| Molecular Formula | C₅H₁₀N₂ | - | - |

| Molecular Weight | 98.15 g/mol | - | [1][2] |

| Appearance | Colorless liquid | Ambient | [1] |

| Density | 0.846 g/mL | 25 °C | [1][2] |

| Boiling Point | 186-188 °C | 760 mmHg (lit.) | [1][2] |

| Melting Point | -80.6 °C | - | [1] |

| Refractive Index (n_D) | 1.423 | 20 °C | [1][2] |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and ether | Ambient | [1] |

| Flash Point | 157 °F (69.4 °C) | - | [1] |

| Vapor Pressure | 0.3 mmHg | 25 °C (estimated) | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of N,N-Diethylcyanamide.

-

Infrared (IR) Spectrum: The IR spectrum of N,N-Diethylcyanamide is available on the NIST WebBook.[3] Key absorptions would be expected for the C≡N (nitrile) stretch, as well as C-H and C-N stretches. The nitrile stretch is a particularly strong and characteristic absorption.

-

Mass Spectrum (MS): The electron ionization (EI) mass spectrum of N,N-Diethylcyanamide can also be found on the NIST WebBook.[1] This spectrum provides information about the fragmentation pattern of the molecule, which is useful for structural elucidation and identification.

-

Nuclear Magnetic Resonance (NMR) Spectrum: While not directly provided in the search results, 1H and 13C NMR data for N,N-Diethylcyanamide would be available in spectral databases such as the Spectral Database for Organic Compounds (SDBS).[4][5][6] The 1H NMR spectrum would show signals corresponding to the ethyl groups, likely a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The 13C NMR spectrum would show distinct signals for the methyl, methylene, and nitrile carbons.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of N,N-Diethylcyanamide.

3.1. Density Determination

The density of a liquid can be determined using a pycnometer or a hydrometer. The pycnometer method is highly accurate.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath at the desired temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the water level is at the mark, drying any excess from the outside.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with N,N-Diethylcyanamide and repeat the thermal equilibration in the constant temperature bath.

-

Weigh the pycnometer filled with the sample and record the mass (m₃).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

3.2. Boiling Point Determination

The boiling point can be determined by distillation or the Thiele tube method.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

Place a small amount of N,N-Diethylcyanamide into the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

3.3. Melting Point Determination

Given that N,N-Diethylcyanamide has a very low melting point (-80.6 °C), a standard melting point apparatus is not suitable. A cryostat or a low-temperature thermometer with a specialized cooling bath would be required.

-

Apparatus: Cryostat or a suitable cooling bath (e.g., dry ice/acetone), a low-temperature thermometer, and a sample vial.

-

Procedure:

-

Place a small sample of N,N-Diethylcyanamide in the sample vial.

-

Cool the sample slowly in the cryostat or cooling bath.

-

Observe the sample for the first appearance of solid crystals. The temperature at which this occurs is the freezing point, which is equivalent to the melting point for a pure substance.

-

To confirm, allow the sample to slowly warm up and record the temperature at which the last crystal melts.

-

3.4. Refractive Index Measurement

The refractive index is measured using a refractometer, most commonly an Abbé refractometer.

-

Apparatus: Abbé refractometer, a constant temperature water bath, and a sodium lamp or a white light source with a compensator.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of N,N-Diethylcyanamide onto the surface of the measuring prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the light source and the mirror to get maximum illumination.

-

Rotate the prisms until the boundary between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

-

If using white light, adjust the compensator to remove any color fringes.

-

Read the refractive index directly from the scale.

-

3.5. Solubility Determination

A qualitative assessment of solubility can be made by simple observation. For quantitative determination, the shake-flask method is standard.

-

Apparatus: Stoppered flasks, a constant temperature shaker bath, and an analytical method for concentration determination (e.g., GC, HPLC, or UV-Vis spectroscopy).

-

Procedure:

-

Add an excess amount of N,N-Diethylcyanamide to a known volume of the solvent (e.g., water, ethanol, ether) in a stoppered flask.

-

Place the flask in a constant temperature shaker bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the solution to stand in the constant temperature bath to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. This may require filtration or centrifugation.

-

Determine the concentration of N,N-Diethylcyanamide in the aliquot using a pre-validated analytical method.

-

The determined concentration is the solubility of the compound in that solvent at that temperature.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties of a liquid chemical like N,N-Diethylcyanamide.

Caption: Workflow for the determination of key physical properties of N,N-Diethylcyanamide.

Caption: Workflow for the spectroscopic analysis of N,N-Diethylcyanamide.

References

- 1. Diethylcyanamide [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

A Technical Guide to Diethylcyanamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of diethylcyanamide, a versatile reagent in organic synthesis. It details the molecule's fundamental physicochemical properties, outlines a key synthetic application with an experimental protocol, and discusses its relevance in medicinal chemistry and other research areas.

Core Molecular Information

This compound is an organic compound featuring a cyano group attached to a diethylamino substituent. Its unique electronic structure, with a nucleophilic amino nitrogen and an electrophilic nitrile unit, makes it a valuable building block in synthetic chemistry.[1]

-

Linear Formula: (C₂H₅)₂NCN[6]

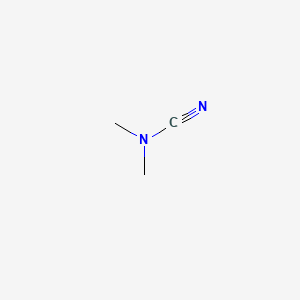

-

Other Names: N,N-Diethylcyanamide, Cyanamide (B42294), diethyl-[2][3][4][5]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing essential information for experimental design and handling.

| Property | Value | Source |

| Appearance | Clear colorless liquid | [9] |

| Assay | 99% | [6] |

| Boiling Point | 186-188 °C | [6][9] |

| Density | 0.846 g/mL at 25 °C | [6][9] |

| Refractive Index | n20/D 1.423 | [6][9] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [6] |

| Ionization Energy | 8.97 eV | [5] |

Synthesis and Reactions

The synthesis of substituted cyanamides has evolved to include safer and more robust methods, moving away from highly toxic reagents like cyanogen (B1215507) bromide.[10] Modern approaches include iron-mediated multicomponent methods from isothiocyanates and the use of latent cyanide transfer reagents.[11][12]

Key Application: Synthesis of Guanidines

A primary application of this compound in chemical synthesis is its use as a precursor for guanidine (B92328) derivatives.[13] Guanidines are important intermediates in organic chemistry and are present in various bioactive molecules.[12][13] this compound reacts efficiently with lithium diethylamide in a hexane (B92381) solution to produce lithium 1,1,3,3-tetraethylguanidinate.[9][13]

Caption: Reaction workflow for the synthesis of a guanidinate salt from this compound.

Experimental Protocol: Synthesis of Lithium 1,1,3,3-tetraethylguanidinate

This protocol provides a general methodology for the reaction described above. Researchers should adapt this procedure based on the specific scale and laboratory conditions.

Safety Precaution: This reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as organolithium reagents are sensitive to air and moisture. All glassware must be thoroughly dried.

Materials:

-

This compound

-

Lithium diethylamide (LiN(C₂H₅)₂)

-

Anhydrous hexane (solvent)

-

Schlenk line or glovebox for inert atmosphere

-

Dry glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

-

Setup: Assemble the dry glassware under an inert atmosphere. Add anhydrous hexane to a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Dissolve a known quantity of this compound in anhydrous hexane in the reaction flask.

-

Reaction: Slowly add a hexane solution of lithium diethylamide to the this compound solution via a dropping funnel at room temperature. The reaction is typically rapid.[12]

-

Monitoring: The reaction can be monitored for the consumption of starting materials using appropriate analytical techniques (e.g., GC-MS or NMR spectroscopy on quenched aliquots).

-

Work-up and Isolation: Upon completion, the resulting product, lithium 1,1,3,3-tetraethylguanidinate, often precipitates from the hexane solution and can be isolated. Further purification may be achieved through recrystallization if necessary. The specific work-up procedure will depend on the intended subsequent use of the guanidinate product.

Applications in Drug Development and Research

While this compound itself is primarily a synthetic intermediate, the broader class of cyanamides and their derivatives, such as guanidines, hold significant interest in medicinal chemistry and drug discovery.

-

Anticancer Activity: Derivatives of cyanamides have demonstrated cytotoxic effects against various cancer cell lines, including liver (HepG2) and breast cancer (MDA-MB-231).[13] The mechanism often involves the induction of apoptosis.[13]

-

Enzyme Inhibition: The parent molecule, cyanamide, is known to be an inhibitor of the aldehyde dehydrogenase 2 (ALDH2) enzyme and has been approved for the treatment of alcoholism.[14] This highlights the potential of the cyanamide functional group to interact with biological targets.

-

Scaffolding: The 1,2,3-triazole backbone, which can be synthesized using click chemistry principles, is widely used to generate drug candidates, and cyanamide chemistry provides routes to precursors for such reactions.[15]

-

Agricultural Chemistry: The ability of cyanamide derivatives to inhibit specific biochemical pathways in plants makes them candidates for herbicide development.[13]

References

- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. N-氰基二乙基胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 617-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 617-83-4 [chemicalbook.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. Cyanide-Free Synthesis of Thiocyanates and Cyanamides - ChemistryViews [chemistryviews.org]

- 12. ias.ac.in [ias.ac.in]

- 13. This compound | 617-83-4 | Benchchem [benchchem.com]

- 14. A Comprehensive Review of Cyanamide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 15. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

Diethylcyanamide: A Comprehensive Technical Overview for Scientific Professionals

Chemical Identity and Nomenclature

IUPAC Name: diethylcyanamide[1]

Synonyms: N,N-Diethylcyanamide, Cyanamide (B42294), diethyl-, N-Cyanodiethylamine, USAF ek-6326, Diethylkyanamid, usafek-6326, diethyl-cyanamid, Diethylcyanamine, CYANODIETHYLAMINE.[2][3][4]

CAS Number: 617-83-4[4]

Molecular Formula: C₅H₁₀N₂[2][4]

Molecular Weight: 98.15 g/mol [5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| Physical Form | Clear colorless liquid | [2][3] |

| Boiling Point | 186-188 °C | [3][7] |

| Density | 0.846 g/mL at 25 °C | [3][7] |

| Refractive Index | n20/D 1.423 | [3][7] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [7] |

| Melting Point | -80.6°C | |

| InChI | 1S/C5H10N2/c1-3-7(4-2)5-6/h3-4H2,1-2H3 | [7] |

| InChI Key | ZZTSQZQUWBFTAT-UHFFFAOYSA-N | [7] |

| SMILES | CCN(CC)C#N | [7] |

Applications in Chemical Synthesis

This compound serves as a versatile reagent in organic synthesis, primarily as a precursor for the formation of guanidine (B92328) and oxadiazole derivatives.

Synthesis of Guanidine Derivatives

This compound reacts with lithium diethylamide in a hexane (B92381) solution to produce lithium 1,1,3,3-tetraethylguanidinate.[2][7] This reaction provides a straightforward route to substituted guanidines, which are important structural motifs in medicinal chemistry and catalysis.

-

A solution of lithium diethylamide is prepared in hexane.

-

This compound is added to the hexane solution of lithium diethylamide.

-

The reaction mixture is stirred, leading to the formation of lithium 1,1,3,3-tetraethylguanidinate.[2][7]

Note: This is a generalized protocol based on available literature. Specific reaction conditions such as temperature, concentration, and reaction time should be optimized for specific applications.

Caption: Reaction scheme for the synthesis of lithium 1,1,3,3-tetraethylguanidinate.

Synthesis of Oxadiazole Derivatives

This compound is utilized in the preparation of N,N'-substituted-5,5'-diamino-3,3'-bi-1,2,4-oxadiazoles.[2][7] These heterocyclic compounds are of interest in materials science and as potential energetic materials.

Biological Activity and Metabolism

While specific metabolic pathways for this compound are not extensively documented, the metabolism of the parent compound, cyanamide, provides insight into its potential biological fate.

Cyanamide Metabolism

In biological systems, cyanamide is known to be metabolized by two primary enzymatic pathways:

-

Catalase: This enzyme catalyzes the conversion of cyanamide into an active inhibitor of aldehyde dehydrogenase.[2] This inhibition is responsible for the disulfiram-like effects observed when alcohol is consumed after exposure to cyanamide.

-

Cyanamide Hydratase: In plants and some microorganisms, cyanamide is detoxified by cyanamide hydratase, which converts it to urea.[8] Urea can then be further metabolized to ammonium (B1175870) by urease.[8]

The ethyl groups on this compound may influence its metabolic profile, potentially leading to different rates of reaction or alternative metabolic routes. However, the core cyanamide structure suggests that it may interact with similar enzymatic systems.

References

- 1. This compound | C5H10N2 | CID 12050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase is catalyzed by catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 617-83-4 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 617-83-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. scbt.com [scbt.com]

- 7. This compound 99 617-83-4 [sigmaaldrich.com]

- 8. internationalscholarsjournals.org [internationalscholarsjournals.org]

An In-depth Technical Guide to Diethylcyanamide: Discovery, Synthesis, and Chemical Properties

Introduction

N,N-Diethylcyanamide (C₅H₁₀N₂) is a disubstituted cyanamide (B42294) that has garnered interest in various chemical and pharmaceutical applications. Structurally, it features a cyano group attached to a diethylamino moiety. This guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, and physicochemical properties of diethylcyanamide, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The history of this compound is intertwined with the broader discovery and investigation of cyanamide and its derivatives in the late 19th and early 20th centuries. While the exact date and discoverer of N,N-diethylcyanamide are not prominently documented in seminal literature, its synthesis can be placed within the context of early explorations into organic nitrogen compounds.

The foundational work on cyanamide chemistry began with the synthesis of calcium cyanamide in 1898 by Adolph Frank and Nikodem Caro. This discovery paved the way for the production of cyanamide (H₂NCN) and its subsequent use as a fertilizer and a chemical intermediate.

The synthesis of substituted cyanamides, including dialkyl derivatives like this compound, likely emerged from the systematic investigation of reactions between amines and cyanogen (B1215507) halides. A significant milestone in this area was the von Braun reaction, first described by Julius von Braun in 1900, which involved the reaction of tertiary amines with cyanogen bromide to produce a disubstituted cyanamide and an alkyl bromide. While this reaction demonstrates a route to cyanamides, the more direct and common method for preparing this compound involves the reaction of a secondary amine (diethylamine) with a cyanogen halide.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂ | [1][2] |

| Molecular Weight | 98.15 g/mol | [1][2] |

| CAS Number | 617-83-4 | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 186-188 °C (at atmospheric pressure) | [3] |

| 86 °C (at 13 Torr) | ||

| Melting Point | -80.6 °C | [4] |

| Density | 0.846 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.423 | [3] |

| Flash Point | 69 °C (156.2 °F) - closed cup |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Source(s) |

| Hazard Classifications | Acute Toxicity 3 (Dermal, Inhalation, Oral); Eye Irritation 2; Skin Irritation 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | N/A | N/A | |

| Signal Word | Danger | N/A | N/A | |

| Hazard Statements | H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A | N/A |

Experimental Protocols for Synthesis

The synthesis of N,N-diethylcyanamide is most commonly achieved through the reaction of diethylamine (B46881) with a cyanating agent, such as cyanogen bromide or cyanogen chloride. Below are detailed methodologies for these key experiments.

Synthesis of N,N-Diethylcyanamide from Diethylamine and Cyanogen Bromide

This procedure is a common laboratory method for the preparation of disubstituted cyanamides.

Materials:

-

Diethylamine

-

Cyanogen bromide (Caution: Highly toxic)

-

Anhydrous diethyl ether

-

A suitable base (e.g., triethylamine (B128534) or an excess of diethylamine)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Equipment for extraction and distillation

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of diethylamine in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Cyanogen Bromide: A solution of cyanogen bromide in anhydrous diethyl ether is added dropwise to the stirred diethylamine solution. A base, such as triethylamine or an excess of diethylamine, is used to neutralize the hydrobromic acid formed during the reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled, and the precipitated amine hydrobromide salt is removed by filtration.

-

Extraction: The ethereal filtrate is washed successively with dilute acid (to remove any unreacted amine), water, and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude this compound is purified by vacuum distillation to yield a clear, colorless liquid.

Synthesis via the von Braun Reaction (Conceptual)

While not a direct synthesis from diethylamine, the von Braun reaction provides a historical method for obtaining disubstituted cyanamides from tertiary amines.[5][6]

Conceptual Workflow:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 617-83-4 [chemicalbook.com]

- 4. 617-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

Fundamental reactivity of the cyanamide group

An In-depth Technical Guide to the Fundamental Reactivity of the Cyanamide (B42294) Group

Introduction

The cyanamide functional group (R¹R²N-C≡N) is a unique and highly versatile moiety in organic chemistry. Characterized by the juxtaposition of a nucleophilic amino group and an electrophilic nitrile, cyanamides serve as powerful building blocks in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials.[1][2][3][4] Their presence is noted in several biologically active molecules, such as the hair-loss treatment minoxidil (B1677147) and various anthelmintic drugs.[1][5] This guide provides a comprehensive overview of the fundamental reactivity of the cyanamide group, intended for researchers, scientists, and professionals in drug development. It covers the electronic structure, key reaction classes, and detailed experimental protocols, presenting a practical resource for leveraging cyanamide chemistry in modern synthesis.[5][6]

The reactivity of the cyanamide group is a direct consequence of its electronic properties and structural tautomerism. It exists in two tautomeric forms: the dominant cyanamide form (N≡C–NH₂) and the carbodiimide (B86325) form (HN=C=NH).[1] The cyanamide form is stabilized by resonance, which delocalizes the lone pair of the amino nitrogen across the N-C-N system. This delocalization imparts a dual reactivity: the terminal amino nitrogen acts as a nucleophile, while the central carbon of the nitrile group is electrophilic.[2][7][8] This electrophilicity is greater than that of typical aliphatic nitriles due to the influence of the adjacent nitrogen atom.[9]

The resonance structures illustrate the electron distribution, highlighting the nucleophilic character of the amino nitrogen and the electrophilic character of the nitrile carbon.

References

- 1. Cyanamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyanamide: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. Recent Advances in Cyanamide Chemistry: Synthesis and Applications [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Recent Advances in Cyanamide Chemistry: Synthesis and Applications | Semantic Scholar [semanticscholar.org]

- 7. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 8. Applications of Cyanamide_Chemicalbook [chemicalbook.com]

- 9. reactivity - Why are cyanamides more electrophilic than nitriles? - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the Thermochemical Properties of Diethylcyanamide

This technical guide provides a detailed overview of the available thermochemical data for Diethylcyanamide (C₅H₁₀N₂). The information is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic values for this compound. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for the cited measurements, and includes a visualization of the relationships between different thermochemical parameters.

Core Thermochemical Data

The thermochemical properties of this compound have been experimentally determined and are primarily sourced from the work of Ushakov, Sedov, et al. (1997), as compiled in the NIST Chemistry WebBook.[1][2]

Enthalpy Data

The standard molar enthalpies of formation, combustion, and vaporization are crucial for understanding the energy landscape of a molecule.

| Thermochemical Property | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Formation (liquid, ΔfH°liquid) | 15.8 ± 1.8 | Combustion Calorimetry | Ushakov, Sedov, et al., 1997[1] |

| Standard Molar Enthalpy of Formation (gas, ΔfH°gas) | 63.5 ± 2.1 | Combustion Calorimetry | Ushakov, Sedov, et al., 1997[1] |

| Standard Molar Enthalpy of Combustion (liquid, ΔcH°liquid) | -3412.5 | Not Specified | Cheméo[3] |

| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 47.7 ± 0.8 | Not Specified | Ushakov, Sedov, et al., 1997[2] |

Note: The value for the standard molar enthalpy of combustion is sourced from Cheméo, as a specific value from the primary reference was not available in the reviewed excerpts.[3] It is important to note that experimental values for the standard entropy (S°) and ideal gas heat capacity (Cp,gas) of this compound were not found in the publicly available literature.

Physical Properties

A summary of the key physical properties of this compound is provided below.

| Physical Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂ | NIST[1] |

| Molecular Weight | 98.1463 g/mol | NIST[1] |

| CAS Registry Number | 617-83-4 | NIST[1] |

| Boiling Point | 186-188 °C (lit.) | Sigma-Aldrich |

| Melting Point | -80.6 °C | CAS Common Chemistry |

| Density | 0.846 g/mL at 25 °C (lit.) | Sigma-Aldrich |

Experimental Protocols

While the full experimental text from Ushakov, Sedov, et al. (1997) was not accessible, this section outlines the general methodologies for the key experiments used to determine the reported thermochemical data.

Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation of liquid this compound was likely determined using bomb calorimetry.[4][5][6][7][8]

General Procedure:

-

Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited remotely via an electrical fuse.

-

Temperature Measurement: The temperature of the surrounding water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is a key measurement.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid). Corrections are applied for the ignition energy and the formation of any side products (e.g., nitric acid from residual nitrogen in the air). The standard enthalpy of combustion is then calculated from this data. The standard enthalpy of formation is subsequently derived using Hess's Law.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

General Procedure:

The specific method used by Ushakov, Sedov, et al. (1997) is not detailed in the available abstracts. However, common methods include:

-

Vapor Pressure-Temperature Measurement: The vapor pressure of this compound would be measured at various temperatures. The Clausius-Clapeyron equation can then be used to calculate the enthalpy of vaporization from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

-

Calorimetric Methods: Direct calorimetric measurement involves supplying a known amount of heat to the liquid sample and measuring the amount of substance that is vaporized.

Visualization of Thermochemical Relationships

The following diagram illustrates the relationship between the standard enthalpies of formation in the liquid and gas phases and the enthalpy of vaporization for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 617-83-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. nsuworks.nova.edu [nsuworks.nova.edu]

- 5. homepages.gac.edu [homepages.gac.edu]

- 6. ivypanda.com [ivypanda.com]

- 7. biopchem.education [biopchem.education]

- 8. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

Spectroscopic Profile of Diethylcyanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for diethylcyanamide (C₅H₁₀N₂), a valuable reagent in organic synthesis. The information presented herein is intended to support research and development activities by providing readily accessible and clearly structured spectroscopic reference data.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.039 | Quartet | 7.3 | Methylene (-CH₂) |

| 1.272 | Triplet | 7.3 | Methyl (-CH₃) |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Infrared (IR) Spectroscopy Data

The following major absorption peaks have been estimated from the gas-phase FT-IR spectrum available from the NIST Chemistry WebBook.

Table 3: Principal IR Absorption Bands for this compound (Gas Phase)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2980 | C-H stretch (asymmetric, -CH₃) |

| ~2940 | C-H stretch (asymmetric, -CH₂) |

| ~2880 | C-H stretch (symmetric, -CH₃) |

| ~2215 | C≡N stretch (cyanamide) |

| ~1460 | C-H bend (scissoring, -CH₂) |

| ~1380 | C-H bend (symmetric, -CH₃) |

| ~1270 | C-N stretch |

Mass Spectrometry (MS) Data

The mass spectrum was obtained by electron ionization (EI).

Table 4: Mass Spectrometry Data (m/z and Relative Intensity) for this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | 30.5 | [M]⁺ (Molecular Ion) |

| 83 | 27.9 | [M - CH₃]⁺ |

| 69 | 8.6 | [M - C₂H₅]⁺ |

| 55 | 100.0 | [C₄H₇]⁺ |

| 42 | 8.0 | [C₂H₄N]⁺ |

| 29 | 20.9 | [C₂H₅]⁺ |

| 27 | 12.3 | [C₂H₃]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for this compound are not available. However, the following sections describe generalized and typical methodologies for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared in a deuterated solvent, typically at a concentration of 5-25 mg/0.6-0.7 mL for ¹H NMR. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration. The solution is then transferred to an NMR tube. The spectrum is acquired on an NMR spectrometer by placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses. The resulting free induction decay (FID) is then Fourier-transformed to produce the NMR spectrum. For ¹³C NMR, a higher concentration of the sample (50-100 mg) is generally required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample such as this compound, an FT-IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty sample holder (or the salt plates/ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The instrument then passes an infrared beam through the sample, and the detector measures the frequencies at which the infrared radiation is absorbed by the molecule's vibrational modes.

Electron Ionization Mass Spectrometry (EI-MS)

In a typical EI-MS experiment, the sample is introduced into the mass spectrometer's ion source, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of Diethylcyanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Framework for the Solubility of Diethylcyanamide

The solubility of this compound in organic solvents is primarily dictated by the principle of "like dissolves like," which relates to the intermolecular forces between the solute (this compound) and the solvent.

-

Molecular Structure and Polarity: this compound possesses a polar cyanamide (B42294) group (-NCN) and two nonpolar ethyl groups (-C₂H₅). The nitrogen atom in the cyanamide group has a lone pair of electrons, and the nitrile group (C≡N) has a significant dipole moment. This combination of polar and nonpolar moieties results in a molecule of moderate polarity.

-

Intermolecular Forces:

-

Dipole-Dipole Interactions: The polar nature of the cyanamide group allows for dipole-dipole interactions with polar solvent molecules.

-

London Dispersion Forces: The ethyl groups contribute to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

-

Hydrogen Bonding: While this compound itself does not have a hydrogen atom attached to a highly electronegative atom and thus cannot act as a hydrogen bond donor, the nitrogen atoms can act as hydrogen bond acceptors with protic solvents.

-

-

Predictive Solubility:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Good solubility is anticipated due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted as the interactions will be limited to weaker London dispersion forces. However, the presence of the ethyl groups may afford some solubility.

-

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively reported in publicly accessible literature. The following table is provided as a template for researchers to systematically record experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Reference |

| e.g., Acetone | 25 | Isothermal Shake-Flask | [Internal Data] | ||

| e.g., Ethanol | 25 | Isothermal Shake-Flask | [Internal Data] | ||

| e.g., Hexane | 25 | Isothermal Shake-Flask | [Internal Data] | ||

| e.g., Toluene | 25 | Isothermal Shake-Flask | [Internal Data] | ||

| e.g., Dichloromethane | 25 | Isothermal Shake-Flask | [Internal Data] | ||

| e.g., Ethyl Acetate | 25 | Isothermal Shake-Flask | [Internal Data] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the determination of the solubility of this compound, a liquid, in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique.[2]

3.1. Materials and Equipment

-

This compound (99% purity or higher)[3]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometers

-

Glass vials with screw caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or other quantitative analytical instrumentation.

3.2. Experimental Procedure

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature in the thermostatic shaker or water bath.

-

Sample Addition: Add a known volume of the organic solvent to a series of glass vials.

-

Addition of this compound: Using a calibrated micropipette or syringe, add increasing, known amounts of this compound to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation Observation: After equilibration, visually inspect the vials for any phase separation or the presence of undissolved this compound. The point at which a second phase appears or the solution becomes cloudy indicates that the saturation point has been exceeded.

-

Preparation of Saturated Solution (for quantitative analysis): Prepare a vial containing an excess of this compound in a known volume of the solvent to ensure a saturated solution is formed. Equilibrate this mixture as described above.

-

Sample Withdrawal and Filtration: After equilibration, allow the solution to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow any undissolved microdroplets to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solute.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile and the solute is not, the solvent can be evaporated, and the mass of the remaining this compound can be determined.

-

Chromatographic Method (Recommended): Dilute the filtered saturated solution with a known volume of the solvent. Analyze the diluted solution using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the determined concentration in the saturated solution.

3.3. Safety Precautions

-

This compound is toxic if swallowed, in contact with skin, or if inhaled.[3]

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the relationships between molecular properties and solubility.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is sparse in the public literature, a qualitative understanding can be inferred from its molecular structure. For precise applications in research and development, experimental determination of solubility is essential. The isothermal shake-flask method, coupled with a reliable analytical technique such as chromatography, provides a robust framework for generating accurate and reproducible solubility data. The protocols and data presentation formats provided in this guide offer a standardized approach for researchers to systematically investigate and document the solubility of this compound, thereby facilitating its effective application in chemical and pharmaceutical development.

References

Methodological & Application

Diethylcyanamide: A Versatile Reagent in Organic Synthesis

Introduction

Diethylcyanamide [(C₂H₅)₂NCN] is a disubstituted cyanamide (B42294) that serves as a valuable and versatile reagent in modern organic synthesis. Its unique chemical structure, featuring a nucleophilic dialkylamino group and an electrophilic nitrile moiety, allows it to participate in a variety of chemical transformations. This duality of reactivity makes it a key building block for the construction of nitrogen-containing compounds, particularly substituted guanidines and various heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important molecular scaffolds, aimed at researchers, scientists, and professionals in the field of drug development.

Application Note 1: Synthesis of Substituted Guanidines